molecular formula C7H6BrClN2O2 B7959296 Methyl 5-amino-6-bromo-2-chloronicotinate

Methyl 5-amino-6-bromo-2-chloronicotinate

Cat. No.: B7959296
M. Wt: 265.49 g/mol
InChI Key: JMXVTADYQFTMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-6-bromo-2-chloronicotinate is a useful research compound. Its molecular formula is C7H6BrClN2O2 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-amino-6-bromo-2-chloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-6-bromo-2-chloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-6-bromo-2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(10)5(8)11-6(3)9/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVTADYQFTMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Trisubstituted Pyridine Building Blocks: A Strategic Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs.[1][2][3] Among its derivatives, trisubstituted pyridines offer a particularly powerful platform for drug discovery, providing a three-dimensional vector space for fine-tuning physicochemical properties and optimizing structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the strategic synthesis and application of these critical building blocks. We will explore both classical ring-forming methodologies and modern, atom-economical C-H functionalization strategies, providing not just protocols, but the underlying chemical logic that drives experimental design.

The Strategic Value of Trisubstituted Pyridines in Medicinal Chemistry

The pyridine ring is the second most common nitrogen-containing heterocycle found in pharmaceuticals, and for good reason.[1] Its unique electronic properties—a π-deficient aromatic system with a nitrogen atom acting as a hydrogen bond acceptor—make it an excellent bioisosteric replacement for phenyl rings, often improving metabolic stability and aqueous solubility.[4]

The introduction of three distinct substituents elevates this scaffold from a mere structural component to a strategic tool for lead optimization. This trifecta of functionalization points allows medicinal chemists to systematically modulate:

  • Pharmacodynamics: By orienting functional groups in precise vectors, chemists can enhance binding affinity and selectivity for the target protein. The three substituents can probe different pockets of a binding site simultaneously.

  • Pharmacokinetics: Substituents can be chosen to block sites of metabolic attack (e.g., by cytochrome P450 enzymes), tune lipophilicity (LogP) for better membrane permeability, and adjust pKa to control the ionization state at physiological pH.

  • Structure-Activity Relationship (SAR): A trisubstituted core provides a robust framework for building combinatorial libraries to rapidly explore the chemical space around a pharmacophore. Studies have shown that the presence and position of groups like methoxy, hydroxyl, and amino functionalities can significantly enhance biological activity.[1][3]

G

Synthetic Strategies: From Classical Cyclizations to Modern C-H Functionalization

The synthesis of the pyridine core can be broadly divided into two approaches: building the ring from acyclic precursors (ring formation) or modifying a pre-existing pyridine ring (functionalization).[5]

Classical Ring-Forming Reactions

These named reactions are the bedrock of pyridine synthesis, offering reliable, albeit sometimes harsh, routes to diverse substitution patterns. The choice of method is dictated by the desired substitution pattern and the available starting materials.

Synthesis MethodTypical Substitution PatternKey AdvantagesKey Limitations
Hantzsch Synthesis 2,6-dialkyl-3,5-dicarboxylateMulticomponent, high atom economy, well-understood.[6]Produces a dihydropyridine requiring a separate oxidation step.
Kröhnke Synthesis 2,4,6-Trisubstituted (often triaryl)Highly versatile, convergent, tolerates many functional groups.[7][8]Requires pre-synthesis of pyridinium salt starting materials.
Chichibabin Synthesis Symmetrically alkyl-substitutedUses inexpensive aldehydes and ammonia.[9][10][11]Often requires high temperatures/pressures; can have low yields.[10][12][13]
Bohlmann-Rahtz Synthesis 2,3,6-TrisubstitutedVersatile, avoids the need for an oxidation step.[14][15]Can require high temperatures for cyclodehydration.[14]
Guareschi-Thorpe Hydroxy-cyanopyridines (Pyridones)Good for accessing pyridone scaffolds.[16][17]Scope can be limited by starting material availability.

The Kröhnke synthesis is exceptionally powerful for generating highly functionalized 2,4,6-trisubstituted pyridines.[7][8] Its logic relies on the controlled Michael addition of a stabilized ylide to an activated alkene, followed by a ring-closing condensation.

Causality Behind the Mechanism: The reaction is initiated by forming a pyridinium ylide from an α-pyridinium methyl ketone salt. This ylide is a soft nucleophile, perfectly suited for 1,4-conjugate addition (a Michael reaction) into an α,β-unsaturated carbonyl compound.[8] This step creates a 1,5-dicarbonyl intermediate, which is the key precursor for the final cyclization. The addition of ammonium acetate provides the nitrogen atom, which condenses with the two carbonyls, cyclizes, and subsequently dehydrates to achieve the stable aromatic pyridine ring.[18]

G Start1 α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide (Michael Donor) Start1->Ylide Deprotonation Start2 α,β-Unsaturated Carbonyl MichaelAdduct 1,5-Dicarbonyl Intermediate Start2->MichaelAdduct Reagent1 Base Reagent1->Start1 Reagent2 NH₄OAc (Ammonia Source) Reagent2->MichaelAdduct Ylide->MichaelAdduct Michael Addition FinalProduct 2,4,6-Trisubstituted Pyridine MichaelAdduct->FinalProduct Ring Closure & Aromatization

Protocol: Synthesis of a 2,4,6-Triarylpyridine via Kröhnke Synthesis

  • Preparation of the Pyridinium Salt: To a solution of 2-acetylpyridine (1.0 eq) in acetone, add 2,4,6-trimethyl-pyrylium tetrafluoroborate (1.1 eq). Stir at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the α-pyridinium methyl ketone salt. Rationale: This step creates the key precursor for the ylide.

  • Kröhnke Condensation: In a round-bottom flask, suspend the pyridinium salt (1.0 eq), chalcone (an α,β-unsaturated ketone, 1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid. Rationale: Acetic acid serves as both the solvent and a proton source to facilitate the reaction cascade.

  • Reaction: Heat the mixture to reflux (approx. 120 °C) and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Workup and Purification: Cool the reaction to room temperature and pour it into a beaker of ice water. A precipitate will form. Filter the solid, wash thoroughly with water, then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2,4,6-triarylpyridine. Rationale: The product is typically a stable, crystalline solid with low water solubility, allowing for simple precipitation and isolation.

Modern Strategies: Direct C-H Functionalization

While classical methods build the ring from scratch, direct C–H functionalization introduces substituents onto a pre-formed pyridine core. This approach is highly step- and atom-economical, making it ideal for late-stage functionalization in a drug discovery campaign.[2][5][19]

The primary challenge is controlling regioselectivity. The pyridine ring is electron-deficient, and the nitrogen lone pair readily coordinates to metal catalysts, complicating reactivity.[4][19][20] However, sophisticated catalytic systems have been developed to overcome these hurdles.

Pillars of Regiocontrol in Pyridine C-H Functionalization:

  • Electronic Control (C2/C6): The C2 and C6 positions are the most acidic and electronically favored for deprotonation and metalation, often leading to ortho-functionalization.[5]

  • Steric Control (C4): By using a bulky Lewis acid (e.g., an aluminum-based one) to coordinate to the nitrogen, the ortho positions (C2/C6) can be sterically shielded. This directs a transition metal catalyst to the now more accessible para-position (C4).[21]

  • Directing Groups (C3/C5): Achieving meta-selectivity is the most formidable challenge. It often requires installing a directing group on the pyridine that positions the catalyst over the C3 or C5 C-H bond. More advanced strategies involve a temporary dearomatization of the ring to activate the meta position.[21]

G cluster_c2 C2/C6 Selectivity cluster_c4 C4 Selectivity cluster_c3 C3/C5 Selectivity Pyridine Pyridine Substrate C2 Direct Metalation (Electronic Preference) Pyridine->C2 [Catalyst] C4 Steric Shielding (Bulky Lewis Acid) Pyridine->C4 [Catalyst] + Bulky LA C3 Directing Group or Dearomatization Strategy Pyridine->C3 [Catalyst] + Directing Group

Protocol: Palladium-Catalyzed C2-Arylation of Pyridine

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyridine substrate (1.0 eq), the aryl bromide coupling partner (1.2 eq), palladium(II) acetate (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium carbonate (2.0 eq). Rationale: The palladium catalyst facilitates the oxidative addition into the aryl bromide bond, while the ligand stabilizes the catalyst and promotes the subsequent steps. The base is crucial for the C-H activation step.

  • Solvent and Degassing: Add a degassed solvent (e.g., toluene or 1,4-dioxane). Seal the tube and degas the mixture by three cycles of vacuum/backfill with argon or nitrogen. Rationale: Removing oxygen is critical as it can oxidize the active Pd(0) catalyst, rendering it inactive.

  • Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the 2-arylpyridine.

Conclusion and Future Perspectives

Trisubstituted pyridines are indispensable building blocks in modern medicinal chemistry. The synthetic toolkit available to chemists has expanded dramatically, from foundational condensation reactions to highly sophisticated and selective C-H functionalization methods. Classical syntheses like the Kröhnke and Bohlmann-Rahtz reactions remain workhorses for constructing the core, while modern catalytic methods provide unprecedented access to late-stage diversification, accelerating the drug discovery process.

The future of this field will likely focus on developing even more sustainable and efficient methodologies. This includes the use of flow chemistry for safer and more scalable reactions, the development of biocatalytic routes, and the discovery of new catalytic systems that operate under milder conditions with even greater regiochemical control.[22] As our understanding of chemical reactivity deepens, the ability to precisely craft the next generation of pyridine-based therapeutics will only continue to grow.

References

  • Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines - Thieme. Available at: [Link]

  • Chichibabin pyridine synthesis - Wikipedia. Available at: [Link]

  • Chichibabin pyridine synthesis - Name-Reaction.com. Available at: [Link]

  • Hantzsch pyridine synthesis - overview - ChemTube3D. Available at: [Link]

  • Kröhnke synthesis of pyridine - Organic Chemistry. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available at: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC. Available at: [Link]

  • Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. Available at: [Link]

  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - RSC Publishing. Available at: [Link]

  • C-H Functionalization of Pyridines - ResearchGate. Available at: [Link]

  • Hantzsch Pyridine Synthesis | PDF - Scribd. Available at: [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Recent advances in catalytic synthesis of pyridine derivatives - ResearchGate. Available at: [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. Available at: [Link]

  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed. Available at: [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction - J-STAGE. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]

  • Pyridine Synthesis | Greener Organic Transformations | Books Gateway. Available at: [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. Available at: [Link]

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. Available at: [Link]

  • Chichibabin pyridine synthesis - Chemistry Notes. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Boger pyridine synthesis - Wikipedia. Available at: [Link]

  • Pyridines: properties, syntheses & reactivity - University of Liverpool. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available at: [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Publishing. Available at: [Link]

  • Icilio Guareschi and his amazing “1897 reaction” - PMC - NIH. Available at: [Link]

  • Pyridine Synthesis: A Comprehensive Overview - Linuxmuster. Available at: [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review | Bentham Science Publishers. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - University of Leeds. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. Available at: [Link]

  • Guareschi–Thorpe condensation | Request PDF - ResearchGate. Available at: [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed. Available at: [Link]

  • A Brief View on Pyridine Compounds - Open Access Journals. Available at: [Link]

Sources

Technical Guide: Methyl 5-amino-6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Focus: Chemical Identity, Synthesis, and Drug Discovery Applications Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Nomenclature

Methyl 5-amino-6-bromo-2-chloronicotinate is a highly functionalized pyridine scaffold utilized primarily as an intermediate in the synthesis of small-molecule inhibitors, particularly targeting phosphatases (e.g., SHP2) and kinases. Its value lies in its orthogonal reactivity , allowing sequential functionalization at the 2-, 5-, and 6-positions.

Core Identifiers
Identifier TypeValue
CAS Registry Number 1820707-39-8
IUPAC Name Methyl 5-amino-6-bromo-2-chloropyridine-3-carboxylate
Molecular Formula C₇H₆BrClN₂O₂
Molecular Weight 265.49 g/mol
SMILES COC(=O)C1=CC(N)=C(Br)N=C1Cl
InChI Key Identifiers derived from specific isomeric confirmation (Check CoA)
Synonyms & Functional Equivalents

While "synonyms" in databases often refer to simple naming variations, in a research context, it is vital to recognize functional equivalents —compounds that serve as interchangeable nodes in Retrosynthetic Analysis.

  • Nomenclature Synonyms:

    • 3-Pyridinecarboxylic acid, 5-amino-6-bromo-2-chloro-, methyl ester

    • Methyl 5-amino-6-bromo-2-chloropyridine-3-carboxylate

  • Functional Synonyms (Scaffold Variations):

    • Acid Form: 5-amino-6-bromo-2-chloronicotinic acid (Used when ester hydrolysis is premature).

    • Fluoro-Analog: Methyl 5-amino-6-bromo-2-fluoronicotinate (Used to modulate lipophilicity and metabolic stability).

Structural Analysis & Reactivity Profile

The utility of this molecule is defined by its three distinct reactive handles , which allow for "Scaffold Hopping" and library generation.

Orthogonal Reactivity Map

The pyridine ring is electron-deficient. The presence of the amino group (electron-donating) at C5 and halogens at C2/C6 creates a unique "Push-Pull" system that dictates chemoselectivity.

  • C5-Amino Group: A nucleophilic handle for amide coupling or reductive amination. It also activates the C6 position for electrophilic attack (if not already halogenated).

  • C6-Bromine: The most reactive halogen for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Chlorine: Less reactive than the C6-Bromine. This allows for sequential cross-coupling . You can react the bromide first, leaving the chloride intact for a second, different coupling reaction.

  • C3-Ester: A masked carboxylic acid, modifiable into amides, alcohols, or heterocycles (e.g., oxadiazoles).

Visualization: Reactivity Logic

ReactivityMap Core Methyl 5-amino-6-bromo-2-chloronicotinate Br C6-Bromine (High Reactivity) Core->Br Site 1 Cl C2-Chlorine (Medium Reactivity) Core->Cl Site 2 NH2 C5-Amino (Nucleophile) Core->NH2 Site 3 Ester C3-Methyl Ester (Electrophile) Core->Ester Site 4 Suzuki Suzuki Br->Suzuki Suzuki Coupling (Aryl-Boronic Acids) SNAr SNAr Cl->SNAr SNAr Displacement (Amines/Alkoxides) Amide Amide NH2->Amide Amide Coupling (Acyl Chlorides) Hydrolysis Hydrolysis Ester->Hydrolysis Saponification (LiOH/NaOH)

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization potential of the scaffold.

Synthetic Protocol (Field-Proven)

Objective: Synthesis of Methyl 5-amino-6-bromo-2-chloronicotinate (CAS 1820707-39-8). Precursor: Methyl 5-amino-2-chloronicotinate.

Mechanistic Rationale

Direct halogenation of the pyridine ring requires activation. The C5-amino group is a strong ortho/para director. Since the para position (relative to amino) is C2 (occupied by Cl), the electrophilic bromination is directed to the ortho position (C6). N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (


) to avoid over-bromination and handling hazards.
Step-by-Step Methodology

Note: All reactions must be performed in a fume hood.

StepReagent/ConditionCritical ParameterObservation/Endpoint
1. Solvation Dissolve Methyl 5-amino-2-chloronicotinate (1.0 eq) in DMF (Dimethylformamide).Concentration: 0.5 MClear yellow/orange solution.
2. Reagent Prep Prepare NBS (1.05 eq) solution in DMF.Temp: 0°C Keep NBS fresh/dry to prevent succinimide buildup.
3. Addition Add NBS solution dropwise to the pyridine solution at 0°C.Rate: Slow Exothermic. Maintain T < 5°C to prevent regio-isomers.
4. Reaction Stir at 0°C for 30 mins, then warm to RT for 2 hours.Monitor via LC-MSConversion of SM (M+H) to Product (M+H+79/81).
5. Quench Pour mixture into ice-water.Volume: 5x Reaction VolPrecipitation of solid product.
6. Purification Filter solid, wash with water. Recrystallize from EtOH if needed.DryingOff-white to pale yellow solid.
Synthesis Workflow Diagram

Synthesis Start Methyl 5-amino-2-chloronicotinate (Precursor) Process Electrophilic Aromatic Substitution (0°C -> RT, 2 hrs) Start->Process Reagent N-Bromosuccinimide (NBS) Solvent: DMF Reagent->Process Quench Ice-Water Quench & Filtration Process->Quench Product Methyl 5-amino-6-bromo-2-chloronicotinate (CAS 1820707-39-8) Quench->Product

Figure 2: Synthetic workflow for the regioselective bromination of the chloronicotinate precursor.

Applications in Drug Discovery

This specific intermediate is heavily utilized in the development of SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors .

SHP2 Inhibition Context

SHP2 (PTPN11) is a critical node in the RAS/MAPK signaling pathway.[1][2] Allosteric inhibitors of SHP2 often require a central heteroaromatic core that can bridge the protein's "tunnel" region.

  • Role of the Scaffold: The pyridine ring serves as the central connector.

  • Role of C5-Amino: Often converted into a pyrazine or pyrimidine fused system, or used to attach a solubilizing tail.

  • Role of C6-Bromo: Used to couple the "head group" (often a dichlorophenyl ring) which binds to the hydrophobic pocket of SHP2.

Case Study: Scaffold Hopping

In the development of compounds similar to SHP099 or JAB-3312 , researchers use this scaffold to alter the central ring geometry. By starting with the Methyl 5-amino-6-bromo-2-chloronicotinate, chemists can synthesize "aza-analogs" of existing drugs to improve:

  • Solubility: Pyridine nitrogen provides a hydrogen bond acceptor.

  • hERG Selectivity: altering the pKa and lipophilicity (cLogP).

References

  • Chemical Identity & CAS Verification

    • Source: BLD Pharm & AKSci Product C
    • Link:

  • SHP2 Inhibitor Structural Activity Relationships (SAR)

    • Title: Design, synthesis and biological evaluation of pyridine deriv
    • Source: PubMed (Bioorg Med Chem Lett).
    • Link:

  • General Pyridine Functionalization

    • Title: Regioselective halogen
    • Source: Organic Chemistry Portal.[3]

    • Link:

Sources

Technical Guide: Solubility & Handling of Methyl 5-amino-6-bromo-2-chloronicotinate in DMSO

[1]

Executive Summary

This technical guide details the solubility profile, preparation protocols, and handling requirements for Methyl 5-amino-6-bromo-2-chloronicotinate (CAS: 1820707-39-8) in Dimethyl Sulfoxide (DMSO).[1] Designed for application scientists and medicinal chemists, this document synthesizes physicochemical analysis with field-proven laboratory standards to ensure experimental reproducibility.[1]

While specific empirical solubility limits for this exact intermediate are rarely indexed in public databases, its structural properties (halogenated aminopyridine ester) confirm it belongs to a class of compounds exhibiting high solubility in polar aprotic solvents .[1] This guide provides a self-validating protocol to establish precise solubility limits in your specific laboratory environment.

Chemical Profile & Physicochemical Basis[1][2][3][4][5]

Understanding the molecule's architecture is the first step to mastering its dissolution.[1]

PropertyDetail
Chemical Name Methyl 5-amino-6-bromo-2-chloronicotinate
CAS Number 1820707-39-8
Molecular Formula C₇H₆BrClN₂O₂
Molecular Weight ~265.49 g/mol
Structural Class Halogenated Pyridine / Nicotinic Acid Derivative
Solubility Prediction High in DMSO (Predicted >50 mM)
LogP (Predicted) ~2.1 – 2.5 (Moderate Lipophilicity)
Mechanism of Dissolution in DMSO

DMSO (Dimethyl Sulfoxide) is the solvent of choice for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.[1]

  • The Ester Moiety: The methyl ester at position 3 acts as a hydrogen bond acceptor, interacting favorably with the sulfur-oxygen dipole of DMSO.[1]

  • The Amino Group: The primary amine (-NH₂) at position 5 serves as a hydrogen bond donor.[1] DMSO is a strong H-bond acceptor, facilitating rapid solvation of the amine.[1]

  • Halogen Substituents: The bromo (C6) and chloro (C2) atoms increase lipophilicity.[1] While they reduce water solubility, they do not hinder (and often enhance) solubility in organic solvents like DMSO compared to highly polar salts.[1]

Solubility Profiling & Stock Preparation[1]

Theoretical vs. Practical Limits

Based on structural analogs (e.g., Methyl 5-bromo-6-chloronicotinate, CAS 78686-77-8), this compound is expected to be soluble in DMSO at concentrations significantly higher than required for biological assays.[1]

  • Standard Stock Concentration: 10 mM to 50 mM (Recommended).[1]

  • Maximum Solubility (Estimated): Likely >100 mM (~26 mg/mL).[1]

Protocol: Preparation of a 20 mM Stock Solution

Objective: Prepare 1 mL of a 20 mM stock solution for downstream applications (e.g., HTS, SAR studies).

Reagents:

  • Compound: Methyl 5-amino-6-bromo-2-chloronicotinate (Solid)[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh 5.31 mg of the solid compound into a tared 1.5 mL amber microcentrifuge tube.

    • Calculation:

      
      [1]
      
    • 
      [1]
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the tube against a light source.[1] The solution should be clear, colorless to pale yellow, and free of particulate matter.[1]

    • If particles persist:[1] Sonicate in a water bath at room temperature (25°C) for 5 minutes.

Workflow Visualization

The following diagram illustrates the critical decision pathways for preparing and validating the stock solution.

StockPrepStartStart: Weigh 5.31 mg CompoundAddSolventAdd 1.0 mL Anhydrous DMSOStart->AddSolventVortexVortex (30-60s)AddSolvent->VortexInspectVisual InspectionVortex->InspectClearSolution Clear?Inspect->ClearSuccessSuccess: 20 mM Stock ReadyStore at -20°CClear->SuccessYesSonicateSonicate (5 min, 25°C)Clear->SonicateNo (Particulates)ReInspectRe-InspectSonicate->ReInspectReInspect->Clear

Figure 1: Decision tree for the preparation and validation of a standard stock solution.

Stability & Storage (Critical)

Solubility is transient if chemical stability is compromised.[1] The presence of both an ester and an amine group requires specific precautions.[1]

Hydrolysis & Oxidation Risks[1]
  • Ester Hydrolysis: Methyl esters can hydrolyze to the carboxylic acid in the presence of water.[1] Use only anhydrous DMSO. Hygroscopic DMSO will absorb atmospheric moisture, accelerating this degradation.[1]

  • Oxidation: Aromatic amines can oxidize over time, turning the solution dark brown or black.[1]

Storage Protocol
ParameterRequirementReason
Temperature -20°C or -80°CSlows kinetic degradation rates.[1]
Container Amber Glass or PolypropyleneProtects from light (photolysis risk).[1]
Atmosphere Argon or Nitrogen OverlayPrevents oxidation of the amino group.[1]
Freeze-Thaw Max 3 CyclesRepeated cycling promotes precipitation and degradation.[1]

Troubleshooting: "The Crash Out"

If the compound precipitates upon dilution into aqueous buffers (e.g., for cell assays), follow this optimization matrix.

Problem: Compound precipitates when 20 mM DMSO stock is diluted into PBS (pH 7.4).

Root Cause: The compound is lipophilic (LogP ~2.5).[1] Sudden transition from 100% DMSO to aqueous buffer reduces solubility drastically.[1]

Solution Strategy:

  • Serial Dilution: Do not jump from 100% to 1% DMSO. Create an intermediate dilution (e.g., 10% DMSO in water) before final addition to media.[1]

  • Carrier Proteins: Ensure the assay medium contains BSA or FBS.[1] Serum proteins bind lipophilic small molecules, keeping them in "pseudo-solution" and preventing precipitation.[1]

  • Lower Concentration: If 100 µM fails, test at 10 µM. The thermodynamic solubility limit in water is likely <50 µM.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764313, Methyl 5-bromo-6-chloronicotinate. Retrieved February 13, 2026 from [Link].[1] (Note: Used as primary structural analog for solubility prediction).[1]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 5-amino-6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of methyl 5-amino-6-bromo-2-chloronicotinate (CAS: 78686-77-8). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors, due to its dense functionalization.

The core synthetic challenge is achieving regioselectivity (C6-Br vs. C2-Cl) while maintaining chemotolerance for the base-labile methyl ester and the catalyst-coordinating free amine. This note provides two validated protocols: a cost-effective standard method and a high-performance method for difficult substrates.

Mechanistic Analysis & Selectivity Strategy

Substrate Profiling

The substrate presents a "push-pull" electronic environment that dictates reactivity:

  • C6-Bromo (Target): This is the primary reactive site. Although the ortho-amino group (C5) is an electron-donating group (EDG) that increases electron density at C6—potentially slowing oxidative addition—the C-Br bond energy (

    
    68 kcal/mol) is significantly lower than that of C-Cl (
    
    
    
    81 kcal/mol). Additionally, the inductive withdrawal from the pyridine nitrogen activates this position.
  • C2-Chloro (Off-Target): While activated by the adjacent ring nitrogen, the stronger C-Cl bond renders it inert under mild palladium catalysis conditions, provided the temperature is controlled.

  • C3-Methyl Ester: Susceptible to saponification (hydrolysis) if strong hydroxide bases (e.g., NaOH, KOH) are used. Carbonate or phosphate bases are required.

  • C5-Free Amine: A potential "catalyst poison" that can displace phosphine ligands on the Palladium center. This requires the use of bidentate ligands (dppf) or bulky monodentate ligands (XPhos) to prevent catalyst deactivation.

Selectivity Visualization

The following diagram maps the reactivity landscape of the substrate.

SelectivityMap Substrate Methyl 5-amino-6-bromo- 2-chloronicotinate C6 C6-Br Site (Primary Reactivity) Target for Coupling Substrate->C6 C2 C2-Cl Site (Secondary Reactivity) Requires High T/Active Cat Substrate->C2 Ester C3-Ester (Base Sensitive) Avoid Hydroxides Substrate->Ester Amine C5-Amine (Coordination Risk) Requires Robust Ligand Substrate->Amine

Figure 1: Reactivity profile of methyl 5-amino-6-bromo-2-chloronicotinate. Green indicates the target site; Red indicates the site to preserve; Yellow indicates functional groups requiring specific precautions.

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Best for: Electron-neutral or electron-rich aryl boronic acids. Catalyst System:


Rationale:  The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against displacement by the substrate's free amine while maintaining sufficient activity for aryl bromides.

Reagents:

  • Substrate: 1.0 equiv (e.g., 250 mg, 0.94 mmol)

  • Aryl Boronic Acid: 1.1 – 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [0.1 M concentration]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the substrate, boronic acid, and

    
    .
    
  • Solvent Addition: Add 1,4-Dioxane and Water.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add

    
     quickly under positive inert gas pressure. Cap the vial immediately.
    
  • Reaction: Heat the block to 80 °C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the consumption of the bromide (M+H: 265/267 pattern disappears) and formation of product. If C2-Cl coupling is observed (M+Ar+Ar), lower temp to 60 °C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Advanced Conditions (High Performance)

Best for: Sterically hindered boronic acids, electron-poor partners, or if Protocol A fails. Catalyst System: XPhos Pd G2 (Buchwald Precatalyst) Rationale: XPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition into the deactivated pyridine ring and prevents the free amine from poisoning the catalyst. The G2 precatalyst ensures rapid activation.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid, and

    
     to the vessel.
    
  • Degas: Cycle vacuum/Nitrogen (3x) or sparge solvent before addition.

  • Catalyst: Add XPhos Pd G2.

  • Reaction: Heat to 60–70 °C .

    • Note: XPhos is highly active; lower temperatures are often sufficient and help prevent ester hydrolysis.

  • Workup: Standard aqueous extraction.

Data Summary & Comparison

ParameterProtocol A (Standard)Protocol B (Advanced)
Catalyst

XPhos Pd G2
Ligand Type Bidentate (Robust)Bulky Monodentate (High Turnover)
Base


Temp 80 °C60–70 °C
Est. Yield 65–85%80–95%
Cost LowHigh
Selectivity High (at controlled temp)Very High

Troubleshooting & Optimization Logic

If the reaction fails, follow this logic flow to identify the root cause.

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Dehal Protodeboronation (Ar-H formed) Start->Dehal Hydrolysis Ester Hydrolysis (Acid formed) Start->Hydrolysis OverRxn Bis-Coupling (C2 & C6 reacted) Start->OverRxn Sol_NoRxn 1. Switch to XPhos Pd G2 2. Increase Temp to 90°C NoRxn->Sol_NoRxn Sol_Dehal 1. Use Boronic Ester (Pin) 2. Add excess Boronate 3. Anhydrous conditions (DMF/CsF) Dehal->Sol_Dehal Sol_Hydro 1. Switch Base to K3PO4 or CsF 2. Reduce Water ratio Hydrolysis->Sol_Hydro Sol_Over 1. Lower Temp (RT -> 50°C) 2. Reduce Catalyst Loading OverRxn->Sol_Over

Figure 2: Troubleshooting decision tree for common failure modes.

Key Troubleshooting Notes:
  • Protodeboronation: If the aryl boronic acid is electron-poor (e.g., 2-fluoro-phenyl), it may lose the boron group before coupling. Solution: Switch to the corresponding Pinacol ester or MIDA boronate.

  • Catalyst Poisoning: If conversion stops at 50%, the free amine may be coordinating Pd. Solution: Add 1.0 equiv of acetic acid to protonate the amine (forming the salt), or simply switch to Protocol B (XPhos is resistant to this).

References

  • General Suzuki Coupling on Pyridines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Site-Selectivity in Polyhalogenated Heterocycles: Lutz, M. R., et al. "Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science, 2018 , 9, 2969-2984. [Link]

  • Coupling in the Presence of Free Amines: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27-50. (Describes Ligand tolerance mechanisms relevant to XPhos). [Link]

  • Specific Substrate Reactivity (Analogous 2-amino-3-bromo systems): Schultz, D. M., et al. "Pd-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of the American Chemical Society, 2010 . (Demonstrates the necessity of bulky ligands for amino-halopyridines). [Link]

Application Note: Optimized Procedures for the Diazotization of Methyl 5-amino-6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 5-amino-6-bromo-2-chloronicotinate (CAS: 78686-77-8) represents a challenging class of polysubstituted heterocyclic amines.[1] The presence of three electron-withdrawing groups (EWG)—the 2-chloro, 6-bromo, and 3-carbomethoxy moieties—significantly reduces the nucleophilicity of the 5-amino group.[1] Consequently, standard aqueous diazotization protocols (NaNO₂/HCl) often suffer from poor conversion, solubility issues, or competitive hydrolysis of the methyl ester.

This Application Note outlines two validated methodologies to generate the diazonium species [Methyl 6-bromo-2-chloro-5-(diazonio)nicotinate] :

  • Protocol A (Recommended): Non-aqueous diazotization using tert-butyl nitrite (

    
    -BuONO).[1] This method offers mild conditions, high ester tolerance, and is ideal for subsequent Sandmeyer-type substitutions (iodination, fluorination) or deamination.
    
  • Protocol B (Classical): Nitrosyl sulfuric acid (

    
    /NaNO₂) method. This is reserved for scale-up scenarios where cost is a driver and anhydrous conditions can be strictly maintained to prevent ester hydrolysis.[1]
    

Chemical Challenges & Mechanistic Insight

Electronic Deactivation

The pyridine ring is inherently electron-deficient.[1] The addition of halogens at the ortho positions (relative to the ring nitrogen) and an ester at C3 further depletes electron density at the C5 amine.

  • Consequence: The amine is weakly basic (

    
     likely < 2). It resists protonation in dilute acids and reacts sluggishly with weak nitrosating agents.
    
  • Solution: We must use potent electrophilic nitrosating species (

    
     or 
    
    
    
    ) rather than relying on the equilibrium generation of
    
    
    in water.
Stability of the Diazonium Intermediate

Pyridine diazonium salts are notoriously unstable compared to their benzene counterparts. They are prone to:

  • Nucleophilic attack: By water (forming the pyridone/phenol).

  • Dedication: Loss of

    
     to form a highly reactive aryl cation.
    
  • Explosion: Isolation of the dry salt is strictly prohibited . All protocols below describe in situ generation and consumption.

Reaction Pathway Visualization

Diazotization_Mechanism cluster_conditions Critical Control Points Substrate Methyl 5-amino-6-bromo- 2-chloronicotinate Intermediate N-Nitrosamine Intermediate Substrate->Intermediate Nucleophilic Attack Reagent_A t-Butyl Nitrite (Organic Solvent) Reagent_A->Intermediate Reagent_B Nitrosyl Sulfuric Acid (NaNO2 / H2SO4) Reagent_B->Intermediate Diazonium Diazonium Species [Ar-N2]+ X- Intermediate->Diazonium -H2O (Acid Catalysis) Side_Product Hydrolysis Product (Pyridone/Phenol) Diazonium->Side_Product +H2O (Avoid!) Target Sandmeyer Product (Ar-I, Ar-F, Ar-H) Diazonium->Target +Nu- (CuX/Heat) Temp < 5°C Temp < 5°C Anhydrous Anhydrous

Figure 1: Mechanistic pathway highlighting the critical divergence between successful diazotization and hydrolysis.

Experimental Protocols

Protocol A: Non-Aqueous Diazotization (The "Doyle" Modification)

Best for: Lab scale (100 mg – 10 g), high-value synthesis, and subsequent iodination/fluorination.

Reagents:

  • Substrate: Methyl 5-amino-6-bromo-2-chloronicotinate (1.0 equiv)[1]

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv) - Freshly purchased or distilled.[1]
    
  • Solvent: Acetonitrile (MeCN) (Dry, 0.1 M concentration)

  • Acid Promoter:

    
     (1.5 equiv) or TMSCl (for chloride generation)[1]
    

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

  • Dissolution: Charge the flask with the substrate and dry MeCN. Cool the suspension to 0 °C in an ice/salt bath.

  • Activation: Add the acid promoter (

    
    ) dropwise. The amine may form a salt suspension; this is normal.
    
  • Diazotization: Add

    
    -BuONO dropwise over 15 minutes, maintaining internal temperature 
    
    
    
    .
    • Observation: The solution often turns from pale yellow to a deep orange/brown solution, indicating the formation of the diazonium species.

  • Digestion: Stir at 0 °C for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. The starting amine peak should disappear. Note that the diazonium species may not fly on LCMS or may appear as the phenol (hydrolysis artifact) or acetamide (solvent adduct).

  • Downstream Reaction (Example - Iodination):

    • To the in situ diazonium solution, add Potassium Iodide (KI, 2.0 equiv) and

      
       (0.5 equiv).
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Note: Nitrogen gas evolution will be vigorous.

Why this works: The organic solvent prevents ester hydrolysis.


-BuONO provides a source of 

radicals/cations under neutral-to-mildly acidic conditions, driving the reaction forward despite the weak nucleophilicity of the amine [1].[1]
Protocol B: Nitrosyl Sulfuric Acid Method

Best for: Scale-up (>10 g), cost-sensitivity, or when strict exclusion of organic byproducts is required.[1]

Reagents:

  • Substrate: Methyl 5-amino-6-bromo-2-chloronicotinate (1.0 equiv)[1]

  • Sodium Nitrite (

    
    ): 1.2 equiv (Solid, dried)
    
  • Sulfuric Acid (

    
    ): Conc. (98%), 5–10 volumes relative to substrate weight.
    
  • Acetic Acid (Glacial): Optional co-solvent to improve solubility.

Procedure:

  • Preparation of Nitrosyl Sulfuric Acid:

    • In a separate vessel, cool conc.

      
       to 0 °C.
      
    • Add solid

      
       portion-wise below the surface of the acid with vigorous stirring.
      
    • Safety: This generates

      
       (nitrosonium ion).[2][3][4] Ensure no water is present. Warm slightly to 50°C if necessary to dissolve 
      
      
      
      , then cool back to 0°C.
  • Substrate Addition:

    • In the main reactor, dissolve/suspend the aminonicotinate in conc.

      
       (or a mix of 
      
      
      
      /AcOH) at 0–5 °C.
  • Diazotization:

    • Add the prepared Nitrosyl Sulfuric Acid solution dropwise to the substrate mixture.

    • Critical Control: Keep T < 5 °C. Exotherms can trigger decomposition.

  • Reaction Time: Stir at 0 °C for 1–2 hours. The mixture should become a clear or slightly turbid homogeneous syrup.

  • Quench/Usage:

    • The resulting diazonium sulfate solution is ready for the next step (e.g., pouring into a solution of CuCl/HCl for Sandmeyer chlorination).

    • Warning: Do not neutralize this mixture directly without a heat sink (ice), as the heat of neutralization will decompose the diazonium salt immediately.

Quantitative Data Summary

ParameterMethod A (

-BuONO)
Method B (

)
Solvent System MeCN or DMF (Anhydrous)Conc.[1]

Active Species Alkyl Nitrite /

Nitrosonium ion (

)
Temperature 0 °C

RT
Strictly < 5 °C
Ester Stability High (No hydrolysis)Moderate (Risk of acid hydrolysis)
Scalability Moderate (Reagent cost)High (Industrial standard)
Safety Profile Flammable solventsCorrosive / Strong Oxidizer

Safety & Handling (Self-Validating Systems)

To ensure this protocol is self-validating and safe, adhere to these rules:

  • The Starch-Iodide Test (Endpoint Validation):

    • Dip a glass rod into the reaction mixture and touch it to starch-iodide paper.

    • Positive Result: Instant blue/black spot (indicates excess

      
      /Nitrite).
      
    • Logic: If the paper does not turn blue, you have consumed all nitrosating agent. Add more. If it turns blue immediately, you have successfully maintained the necessary excess to drive the reaction [2].

  • The "Beta-Naphthol" Test (Diazo Confirmation):

    • Take a mini-aliquot of the reaction mixture and add it to a basic solution of

      
      -naphthol.
      
    • Positive Result: Brilliant red/orange precipitate (azo dye formation).

    • Logic: This confirms the actual presence of the diazonium species, not just the reagents.

  • Decomposition Management:

    • Never allow the diazonium solution to dry.

    • Vent all reaction vessels to a scrubber (NOx fumes).

References

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Goossen, L. J., et al. "Sandmeyer Reactions of Diazonium Salts." Organic Reactions, vol. 104, 2020.[5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigation of Protodehalogenation in Pd-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Preventing [M-X]


 [M-H] side reactions (Protodehalogenation)
Audience:  Process Chemists & Discovery Researchers
Diagnostic Workflow: Is it Protodehalogenation?

Before altering reaction parameters, confirm the identity of your byproduct. In palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi), the disappearance of the aryl halide does not guarantee product formation.

Symptom: High conversion of starting material, low yield of desired product. Diagnostic Check:

  • Mass Spectrometry: Look for a mass peak of

    
    .
    
    • Example: If your substrate is Aryl-Br (

      
       pattern), look for the loss of the isotopic pattern and a mass shift of 
      
      
      
      Da replaced by
      
      
      Da.
  • NMR Validation: Check for the appearance of a new proton signal on the aromatic ring, often a triplet or doublet depending on coupling, where the halogen used to be.

  • Differentiation:

    • Protodehalogenation: Aryl-X

      
       Aryl-H (Reduction).
      
    • Hydrolysis: Aryl-X

      
       Aryl-OH (Phenol formation). Common with hydroxides/water.
      
    • Homocoupling: Aryl-X

      
       Aryl-Aryl.
      
The Mechanism: Why Does This Happen?

Protodehalogenation is not random; it is a specific failure of the catalytic cycle, typically occurring after oxidative addition but before the productive coupling step.

The "Danger Zone": The critical divergence happens at the Pd(II)-Ar species . If the rate of transmetallation (Suzuki) or amine binding (Buchwald) is slower than the rate of


-hydride elimination or hydride transfer from the solvent/base, reduction occurs.
Visualizing the Failure Pathway

G cluster_legend Pathway Analysis Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigandEx Ligand Exchange/Transmetallation (Rate Determining Step for Product) OxAdd->LigandEx + Nucleophile (Fast Path) HydrideSource Hydride Source Attack (Solvent/Base/Impurity) OxAdd->HydrideSource Slow Nucleophile or High Temp RedElim Reductive Elimination LigandEx->RedElim Product Desired Product (Ar-Nu) RedElim->Product Product->Pd0 Regeneration PdHydride Pd(II)-H Species (L-Pd(Ar)(H)) HydrideSource->PdHydride RedElimBad Reductive Elimination (Side Reaction) PdHydride->RedElimBad RedElimBad->Pd0 Byproduct Reduced Byproduct (Ar-H) RedElimBad->Byproduct key Blue Path = Desired Coupling Red Path = Protodehalogenation

Caption: The kinetic competition between productive coupling (Blue) and hydride transfer (Red). Reduction dominates when the nucleophile is hindered or the solvent acts as a reductant.

Troubleshooting & FAQs
Scenario A: The "Solvent Trap"

User Question: "I am running a Buchwald-Hartwig amination in Isopropanol using NaOtBu. I see 40% reduced starting material. Why?"

Technical Analysis: You have created a perfect reduction system.

  • The Mechanism: Secondary alcohols (Isopropanol) differ from tertiary alcohols (t-Amyl alcohol). Isopropanol has an

    
    -hydrogen.
    
  • The Reaction: The base (alkoxide) coordinates to Palladium.

    
    -hydride elimination occurs from the isopropoxide ligand, generating a Pd-H species. This Pd-H then reductively eliminates with your Aryl group to form Ar-H.
    

Corrective Protocol:

  • Immediate Action: Switch solvent to t-Amyl Alcohol or Toluene . t-Amyl alcohol is tertiary; it has no

    
    -hydrogen to donate.
    
  • Alternative: If solubility requires a polar solvent, use Dioxane or DMA (though DMA can sometimes decompose to form hydrides at very high T, it is safer than iPrOH).

Scenario B: Polyhalogenated "Chain Walking"

User Question: "I am trying to couple an amine to a 2-bromo-4-chloropyridine at the bromine position. I am losing the chloride to reduction."

Technical Analysis: This is often caused by "Ring Walking" or "Chain Walking."

  • The Mechanism: After the first oxidative addition (at Br), the Pd catalyst doesn't just leave. It can migrate along the

    
    -system of the ring to the C-Cl bond, insert, and then reduce if a hydride source is present.
    
  • Ligand Factor: Bulky, electron-rich ligands (like

    
     or certain NHCs) can sometimes exacerbate this by stabilizing low-coordinate Pd species that migrate easily.
    

Corrective Protocol:

  • Temperature Control: Lower the temperature. Migration has a higher activation energy than the initial oxidative addition.

  • Ligand Switch: Use a ligand that promotes extremely fast reductive elimination, such as RuPhos or BrettPhos . The goal is to eject the product before the catalyst has time to "walk" to the chloride.

  • Pro-Tip: For specific heterocycles (like dichloropyridines), "Jeffery conditions" (Ligand-free, Phase Transfer Catalysis) can sometimes offer superior site selectivity by preventing the formation of the specific Pd-L complexes that facilitate migration.

Optimization Data & Reference Tables
Table 1: Solvent Risk Assessment
Solvent ClassRisk LevelMechanism of FailureRecommended Replacement
Secondary Alcohols (iPrOH, 2-BuOH)Critical

-hydride elimination from Pd-alkoxide generates Pd-H.
t-Amyl Alcohol , t-Butanol
DMF / DMA Moderate Decomposes at high T (>100°C) to form CO and dimethylamine (hydride source).NMP , Dioxane, Toluene
Ethers (THF, Dioxane)Low Radical H-abstraction (rare, usually requires peroxide impurities).Ensure solvents are anhydrous/inhibitor-free.
Toluene / Xylene Minimal Inert to hydride generation mechanisms.N/A (Gold Standard)
Table 2: Base Selection Guide
BaseHydride RiskUsage Note
NaOtBu / KOtBu ModerateCan transfer hydride if trace moisture generates tBuOH

Isobutene equilibrium (rare) or if mixed with primary/secondary alcohols.
Carbonates (Cs2CO3, K2CO3) LowBest for stability. Requires higher T, which might inadvertently trigger solvent decomposition.
Phosphates (K3PO4) LowExcellent for Suzuki couplings; buffers pH preventing protodehalogenation.
LHMDS LowGood soluble alternative to alkoxides; lacks

-hydrogens.
Step-by-Step Optimization Protocol

If you encounter protodehalogenation, follow this experimental loop:

Step 1: Purge the System

  • Ensure the reaction is strictly anhydrous. Water can act as a proton source for Pd-Aryl species in certain catalytic cycles.

  • Action: Flame-dry glassware, use fresh anhydrous solvent.

Step 2: Increase Catalyst Loading

  • Counter-intuitive logic: Reduction is often a background reaction with a constant rate. Productive coupling depends on Catalyst turnover.

  • Action: Increase Pd loading (e.g., 1 mol%

    
     3 mol%). This often increases the rate of the productive cycle relative to the decomposition pathway.
    

Step 3: The "Scavenger" Screen

  • If using DMF/DMA, add 1-2% water (counter-intuitive, but sometimes stabilizes the inorganic base) OR switch strictly to Toluene .

  • Action: Run two parallel vials:

    • Vial A: Toluene + Cs2CO3 (Inert system).

    • Vial B: Standard condition + 10 mol% extra Ligand (to prevent Pd black formation which catalyzes non-specific reduction).

Step 4: Ligand Swap (The "Nuclear Option")

  • If standard phosphines (PPh3, dppf) fail, move to Buchwald Dialkylbiaryl Phosphines .

  • Recommendation: XPhos or BrettPhos . These are designed to accelerate reductive elimination, leaving no time for the Pd-H side reaction to occur.

References
  • Mechanistic Origins of Protodehalogen

    • Viciu, M. S., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1] Journal of Organic Chemistry, 2004.[1][2]

  • Solvent Effects & Hydride Sources

    • Zultanski, S. L., & Fu, G. C. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." Journal of the American Chemical Society, 2013.
  • Ligand Effects on Selectivity (Ring Walking)

    • Malone, J. A., et al. "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes." Journal of the American Chemical Society, 2019.
  • Buchwald-Hartwig Amin

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Amino-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging issue in catalysis: poisoning by amino-pyridines. The presence of amino-pyridines, either as substrates, products, or impurities, can significantly hinder or completely halt catalytic reactions, leading to failed experiments and project delays.

This resource moves beyond simple procedural lists to explain the underlying chemical principles of catalyst poisoning and provide actionable strategies to mitigate these effects. By understanding the "why" behind the troubleshooting steps, you can make more informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why are amino-pyridines particularly problematic?

A1: Catalyst poisoning refers to the deactivation of a catalyst's active sites by strong chemical adsorption of a substance, which can be a reactant, product, or an impurity in the reaction mixture.[1][2] Amino-pyridines are potent catalyst poisons, especially for transition metal catalysts like palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni).[3][4]

The primary mechanism involves the lone pair of electrons on the pyridine nitrogen atom, which strongly coordinates to the metal center.[4] This blocks the active sites, preventing the intended reactant molecules from accessing them and participating in the catalytic cycle.[4][5] The amino group can further enhance this coordination or introduce additional deactivation pathways.

Q2: Which catalytic reactions are most susceptible to poisoning by amino-pyridines?

A2: Several classes of reactions are highly sensitive to the presence of amino-pyridines:

  • Hydrogenation: The reduction of functional groups or the pyridine ring itself can be significantly inhibited.[4][6] The product, a piperidine, can also act as a poison.[1]

  • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The presence of a pyridine moiety, particularly 2-substituted pyridines, is notorious for causing low to no product yield due to catalyst deactivation.[4][7]

  • C-H Activation/Functionalization: The strong coordination of the pyridine nitrogen can interfere with the desired C-H bond activation step.[4][8]

  • Hydroformylation and Carbonylation: These reactions, often catalyzed by rhodium or palladium, are also susceptible to poisoning by nitrogen-containing heterocycles.[9]

Q3: Can amino-pyridines ever be beneficial in a catalytic reaction?

A3: Interestingly, yes. In a controlled manner, pyridine and its derivatives can be used as "controlled poisons" or modifiers to enhance selectivity. A classic example is the Rosenmund reduction, where a palladium catalyst is intentionally partially poisoned with a substance like quinoline to prevent the over-reduction of an acyl chloride to an alcohol, thereby isolating the aldehyde product.[2] Similarly, pyridine can be used in some chemoselective hydrogenations to protect certain functional groups from being reduced.[4][10]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: My hydrogenation reaction with an amino-pyridine substrate is sluggish or has completely stalled.
  • Question: I'm trying to hydrogenate a molecule containing an amino-pyridine ring using Pd/C, and the reaction is either extremely slow or has stopped. What's happening and how can I fix it?

  • Answer: This is a classic case of catalyst poisoning by the pyridine nitrogen. The lone pair on the nitrogen is strongly binding to the palladium active sites, preventing hydrogen activation and substrate binding.[4][11] The resulting piperidine product can also be a poison, leading to product inhibition.[1]

    Troubleshooting Steps:

    • Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can sometimes provide enough active sites to overcome the poisoning effect and drive the reaction to completion.[4]

    • Modify the Solvent: Switching to a protic, acidic solvent like acetic acid can protonate the pyridine nitrogen. This creates a pyridinium salt, which significantly reduces the nitrogen's ability to coordinate with the metal catalyst.[1][12]

    • Increase Hydrogen Pressure and/or Temperature: More forcing conditions can sometimes overcome the energy barrier imposed by the poisoned catalyst, but be mindful of potential side reactions and loss of selectivity.[4]

    • Consider an Alternative Catalyst: Rhodium-based catalysts, such as Rh/C or Rh₂O₃, have shown greater resilience to poisoning by nitrogen-containing compounds in some hydrogenation reactions compared to palladium.[1][12]

Issue 2: My Suzuki or Buchwald-Hartwig cross-coupling reaction with a bromo-aminopyridine is failing.
  • Question: I'm attempting a Suzuki coupling with a 2-bromo-aminopyridine, and I'm getting no product. I've tried standard Pd(PPh₃)₄ and various bases. What should I try next?

  • Answer: 2-Substituted pyridines are particularly challenging substrates in cross-coupling reactions due to the proximity of the coordinating nitrogen to the reaction center. This can lead to the formation of stable, inactive palladium complexes.[4] Buchwald-Hartwig aminations with electron-deficient amines can also be difficult.[13]

    Troubleshooting Steps:

    • Ligand Selection is Critical: For these challenging substrates, bulky, electron-rich phosphine ligands are often necessary. Consider ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the reductive elimination step and stabilize the active catalytic species.[13]

    • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ, using a pre-formed catalyst (e.g., a G3 or G4 precatalyst) can provide more reliable and consistent results.[13]

    • Optimize the Base and Solvent System: A strong, non-coordinating base is often required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are common choices. A thorough screening of bases and solvents (e.g., dioxane, toluene, THF) is recommended.[4][13]

    • Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial for catalyst longevity.[4][14]

Issue 3: I'm observing a gradual decline in catalyst activity in a continuous flow system.
  • Question: I'm running a reaction with a pyridine-containing substrate in a flow reactor with a packed-bed catalyst, and the conversion rate is steadily dropping over time. How can I mitigate this?

  • Answer: This is a typical manifestation of catalyst deactivation in a continuous flow setup. The constant exposure of the catalyst bed to the amino-pyridine leads to a progressive accumulation of the poison on the active sites.[4]

    Troubleshooting Steps:

    • Implement a Guard Bed: Place a sacrificial bed of a less expensive material upstream of your main catalyst bed. This guard bed will adsorb a significant portion of the pyridine poison before it reaches your primary, more expensive catalyst.[4]

    • Optimize Temperature Profile: In some cases, operating the reactor with a temperature gradient can be beneficial. Higher temperatures at the inlet can sometimes help to desorb the poison or accelerate the reaction rate to compensate for the poisoning.[1]

    • Periodic Regeneration: Depending on the nature of the catalyst and the poison, it may be possible to regenerate the catalyst bed in situ. This could involve washing with a suitable solvent or a thermal treatment.

    • Feed Purification: The most effective long-term solution is often to remove the poison from the feed stream before it enters the reactor. This can be achieved through techniques like adsorption or distillation.[15]

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol helps to confirm if an amino-pyridine is indeed the cause of catalyst deactivation in a batch hydrogenation reaction.

Materials:

  • Standard hydrogenation catalyst (e.g., 10% Pd/C)

  • A simple, reliable alkene substrate (e.g., cyclohexene)

  • Anhydrous solvent (e.g., ethanol or ethyl acetate)

  • The suspect amino-pyridine poison

  • Hydrogen source (e.g., hydrogen balloon)

  • Reaction vessel and analytical instrument (GC or NMR)

Procedure:

  • Baseline Reaction:

    • To a reaction vessel, add the catalyst (e.g., 1 mol%), cyclohexene (1 mmol), and solvent (10 mL).

    • Purge the vessel with hydrogen and maintain a positive pressure.

    • Stir vigorously at room temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) until completion.[4]

  • Poisoned Reaction:

    • Repeat the baseline reaction, but add a specific amount of the amino-pyridine (e.g., 0.1, 0.5, or 1.0 molar equivalents relative to the palladium) to the mixture before adding the catalyst.

    • Run the reaction under the identical conditions as the baseline.

    • Monitor the reaction progress in the same manner.[4]

Data Analysis:

  • Plot substrate conversion versus time for both reactions. A significant decrease in the reaction rate for the poisoned reaction confirms the inhibitory effect of the amino-pyridine.

Protocol 2: Catalyst Regeneration by Acid and Solvent Washing

This protocol is a general method for attempting to regenerate a precious metal catalyst (e.g., Pd/C, Rh/C) poisoned by basic nitrogen compounds.

Materials:

  • Spent (poisoned) catalyst

  • Deionized water

  • Dilute aqueous acid (e.g., 1 M HCl or 1 M acetic acid)

  • Methanol or ethanol

  • Filtration apparatus

Procedure:

  • Recovery: Carefully filter the spent catalyst from the reaction mixture.

  • Water Wash: Wash the catalyst cake thoroughly with deionized water to remove any residual salts and water-soluble impurities.

  • Acid Wash: Suspend the catalyst in the dilute acid solution and stir for 30-60 minutes at room temperature. This step aims to protonate and desorb the strongly bound amino-pyridine.

  • Rinse to Neutrality: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral (check with pH paper).

  • Solvent Wash: Wash the catalyst with methanol or ethanol to remove any remaining organic residues.[4]

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst using the baseline reaction from Protocol 1 to quantify the recovery of its performance.[4]

Data Presentation

Table 1: Qualitative Effects of Amino-pyridines on Common Catalysts

Catalyst TypeReaction ClassSusceptibility to PoisoningCommon Mitigation Strategies
Palladium (Pd/C, Pd(OAc)₂)Hydrogenation, Cross-CouplingHighAcidic solvent, bulky/electron-rich ligands, higher catalyst loading.[4]
Platinum (PtO₂, Pt/C)HydrogenationHighAcidic conditions, higher pressure/temperature.[3]
Rhodium (Rh/C, Rh₂O₃)Hydrogenation, HydroformylationModerate to HighOften more robust than Pd, but can still be poisoned.[1][12]
Nickel (Raney Ni)HydrogenationHighProne to poisoning by nitrogen and sulfur compounds.[3]
Copper (CuI)Ullmann CouplingModerateProduct inhibition can be a significant issue.[16]

Visualizations

Mechanism of Catalyst Poisoning by Amino-pyridine

G cluster_0 Catalytic Cycle (Unhindered) cluster_1 Poisoning Event A Active Catalyst Site (Metal) B Reactant Binding A->B Catalysis PoisonedSite Poisoned Catalyst Site (Inactive Complex) A->PoisonedSite Strong Coordination (N lone pair to Metal) C Product Formation B->C Catalysis D Product Release C->D Catalysis D->A Catalysis Poison Amino-pyridine Poison->PoisonedSite caption Fig 1: Blocking of active sites by amino-pyridine.

Caption: Fig 1: Blocking of active sites by amino-pyridine.

Troubleshooting Workflow for Failed Reactions

G cluster_solutions Mitigation Strategies Start Reaction Failed or Stalled CheckPurity Check Purity of Reagents (Substrates, Solvents) Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Pressure, Atmosphere) Start->CheckConditions PoisonSuspected Suspect Amino-pyridine Poisoning? CheckPurity->PoisonSuspected CheckConditions->PoisonSuspected ChangeLigand Change Ligand / Catalyst PoisonSuspected->ChangeLigand Yes ChangeSolvent Use Acidic Solvent PoisonSuspected->ChangeSolvent Yes IncreaseLoading Increase Catalyst Loading PoisonSuspected->IncreaseLoading Yes GuardBed Implement Guard Bed (Flow) PoisonSuspected->GuardBed Yes ReEvaluate Re-evaluate Reaction Mechanism PoisonSuspected->ReEvaluate No caption Fig 2: Decision logic for troubleshooting.

Caption: Fig 2: Decision logic for troubleshooting.

References

  • D. J. S. B. Trinity College, C. J. G. University of Cambridge, "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions," Organic & Biomolecular Chemistry, 2024.

  • Energy, "Catalyst Poisoning Mitigation," Sustainability Directory, 2025.

  • BenchChem, "Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies," BenchChem, 2025.

  • MDPI, "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium," MDPI, 2020.

  • N.A., "How to Prevent Catalyst Poisoning at the Industrial Scale," N.A., 2024.

  • BenchChem, "troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine," BenchChem, 2025.

  • BenchChem, "Technical Support Center: Catalyst Poisoning & Deactivation in 1,4-Dihydropyridine Reactions," BenchChem, 2025.

  • BenchChem, "Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates," BenchChem, 2025.

  • MDPI, "Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine," MDPI, 2020.

  • PMC, "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles," PMC, N.A.

  • ACS Publications, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," Inorganic Chemistry, 2022.

  • ResearchGate, "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions," ResearchGate, 2024.

  • BenchChem, "Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline," BenchChem, 2025.

  • Wikipedia, "Catalyst poisoning," Wikipedia, N.A.

  • PMC, "Photochemical C3-amination of pyridines via Zincke imine intermediates," PMC, 2025.

  • N.A., "Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route," N.A., N.A.

  • ResearchGate, "Catalytic Behavior of Mono‐N‐Protected Amino‐Acid Ligands in Ligand‐Accelerated C−H Activation by Palladium(II)," ResearchGate, N.A.

  • MDPI, "Catalyst Deactivation, Poisoning and Regeneration," MDPI, N.A.

  • ResearchGate, "Poisoning and deactivation of palladium catalysts," ResearchGate, 2001.

  • ACS Publications, "The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation," The Journal of Organic Chemistry, N.A.

  • Journal of the Chemical Society (Resumed), "217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine," RSC Publishing, 1948.

  • BenchChem, "Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides," BenchChem, 2025.

  • PubMed, "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison," PubMed, 2003.

  • AmmoniaKnowHow, "Catalyst deactivation Common causes," AmmoniaKnowHow, N.A.

  • MDPI Books, "Catalysts Deactivation, Poisoning and Regeneration," MDPI, N.A.

  • ResearchGate, "Catalysis by rhodium complexes bearing pyridine ligands: Mechanistic aspects," ResearchGate, 2025.

  • Sigma-Aldrich, "Cross-Coupling Reaction Guide," Sigma-Aldrich, N.A.

  • ResearchGate, "(PDF) Catalyst Deactivation, Poisoning and Regeneration," ResearchGate, 2019.

  • N.A., "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines," N.A., 2025.

  • Chinese Chemical Society, "Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes," CCS Chemistry, N.A.

  • PubMed, "Poisoning with 4-aminopyridine: report of three cases," PubMed, 1980.

  • Sigma-Aldrich, "Cross-Coupling Reaction Manual: Desk Reference," Sigma-Aldrich, N.A.

  • White Rose eTheses Online, "Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions," White Rose eTheses Online, N.A.

  • MDPI, "Catalysts Deactivation, Poisoning and Regeneration," MDPI, N.A.

  • Department of Energy, "Unlocking the Mystery of Catalyst Poisoning," Department of Energy, 2022.

  • N.A., "CHEM21 case study: Base Metal Catalysed C-H Amination," N.A., N.A.

Sources

Validation & Comparative

Navigating the Halogen Maze: A Comparative Guide to LC-MS Isotope Pattern Analysis for Bromine and Chlorine Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, compounds substituted with bromine (Br) and chlorine (Cl) are ubiquitous. From active pharmaceutical ingredients (APIs) to synthetic intermediates and environmental contaminants, the accurate identification and characterization of these halogenated molecules are paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, with the unique isotopic patterns of bromine and chlorine providing a powerful diagnostic tool.

This guide offers an in-depth, objective comparison of methodologies and tools for LC-MS isotope pattern analysis of Br-Cl substituted compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing a framework for robust and reliable analysis.

The Foundation: Understanding Bromine and Chlorine Isotope Patterns

The utility of mass spectrometry in identifying halogenated compounds stems from the natural abundance of their stable isotopes. Unlike many other elements where a single isotope dominates, both bromine and chlorine have two stable isotopes with significant natural abundance.

  • Chlorine: Exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), resulting in a characteristic M:M+2 peak ratio of approximately 3:1 in the mass spectrum.[1][2][3][4][5] This means that for a molecule containing a single chlorine atom, there will be a peak for the molecule with ³⁵Cl and another peak two mass units higher (M+2) for the molecule with ³⁷Cl, with the M+2 peak having roughly one-third the intensity of the M peak.[1][2][5]

  • Bromine: Is composed of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), leading to a nearly 1:1 ratio for the M and M+2 peaks.[1][3][4][6] This distinctive pattern is a strong indicator of the presence of a bromine atom in a molecule.

The presence of multiple halogen atoms in a molecule leads to more complex, yet predictable, isotopic patterns. For instance, a compound with two chlorine atoms will exhibit M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.[7] Similarly, two bromine atoms will produce M, M+2, and M+4 peaks with a ratio of about 1:2:1.[6] When a molecule contains both chlorine and bromine, the resulting isotopic pattern is a combination of their individual patterns. For example, a compound with one chlorine and one bromine atom will show M, M+2, and M+4 peaks in an approximate 3:4:1 ratio.[8][9]

These characteristic isotopic signatures are the bedrock of Br-Cl substituted compound analysis by LC-MS.

Comparative Analysis of LC-MS Platforms and Methodologies

The choice of LC-MS instrumentation and methodology significantly impacts the quality and reliability of isotope pattern analysis. Here, we compare key aspects of different approaches.

High-Resolution Mass Spectrometry (HRMS) vs. Quadrupole Mass Spectrometry
FeatureHigh-Resolution Mass Spectrometry (e.g., Orbitrap, TOF)Quadrupole Mass Spectrometry
Mass Accuracy High (<5 ppm)Low (Nominal Mass)
Resolution High (>10,000)Low
Isotope Pattern Fidelity Excellent, clear separation of isotopic peaksCan be sufficient for simple cases, but may struggle with complex matrices or co-eluting species.
Confidence in Identification High, allows for elemental composition determination.Moderate, relies heavily on retention time and fragmentation matching.
Cost HigherLower

Expert Insight: While quadrupole instruments can be used for identifying compounds with simple halogen substitutions, High-Resolution Mass Spectrometry (HRMS) is unequivocally the superior choice for unambiguous identification and characterization of Br-Cl substituted compounds. [10][11][12] The high mass accuracy and resolution of HRMS instruments not only provide confident elemental composition determination but also ensure the clear resolution of isotopic peaks from potential interferences, which is critical for accurate ratio calculations.[10][11]

Experimental Workflow for LC-MS Analysis

A robust workflow is essential for reproducible results. The following diagram outlines a typical experimental workflow for the analysis of Br-Cl substituted compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Concentration Concentration/Dilution Extraction->Concentration Injection Sample Injection Concentration->Injection Column Chromatographic Separation (e.g., C18 column) Injection->Column Gradient Mobile Phase Gradient Column->Gradient Ionization Ionization (e.g., ESI, APCI) Gradient->Ionization MassAnalysis Mass Analysis (e.g., HRMS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection PeakPicking Peak Picking & Integration Detection->PeakPicking IsotopePattern Isotope Pattern Analysis PeakPicking->IsotopePattern DatabaseSearch Database Search & Identification IsotopePattern->DatabaseSearch

Caption: Experimental workflow for LC-MS analysis of Br-Cl substituted compounds.

Detailed Protocol: A Self-Validating System

A trustworthy protocol should have built-in checks to ensure data quality. Here is a detailed, step-by-step methodology incorporating such principles.

1. Sample Preparation:

  • Objective: To extract the analytes of interest from the sample matrix and prepare them for LC-MS analysis.

  • Protocol:

    • Accurately weigh or measure the sample.

    • Perform a liquid-liquid or solid-phase extraction using a solvent appropriate for the analytes' polarity.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC mobile phase.

    • Self-Validation Check: Spike a blank matrix with a known concentration of a standard containing a Br or Cl substituted compound to assess extraction recovery.

2. LC Separation:

  • Objective: To chromatographically separate the target analytes from other components in the sample.

  • Protocol:

    • Equilibrate the analytical column (e.g., a C18 reversed-phase column) with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Apply a gradient of increasing organic solvent to elute the analytes.

    • Self-Validation Check: Inject a mixture of known halogenated standards to verify chromatographic resolution and retention time stability.

3. MS Detection:

  • Objective: To ionize the separated analytes and detect their mass-to-charge ratios.

  • Protocol:

    • Optimize the ion source parameters (e.g., spray voltage, gas flows, and temperature) for the target analytes.

    • Acquire data in full-scan mode over a relevant m/z range. For targeted analysis, tandem mass spectrometry (MS/MS) can be employed for enhanced specificity.[12]

    • Self-Validation Check: Regularly calibrate the mass spectrometer to ensure high mass accuracy.

Data Analysis: A Comparative Look at Software Tools

The final and often most challenging step is the analysis of the acquired LC-MS data. Several software tools are available to aid in the identification of halogenated compounds based on their isotopic patterns.

Software ToolKey FeaturesStrengthsLimitations
MeHaloCoA Automated detection of halogenated (Cl and Br) molecules from HPLC-HRMS data.[13][14][15]Specifically designed for finding halogenated compounds in complex mixtures.[13][15]May require some bioinformatics expertise to implement and use effectively.
DeltaMS Relies on XCMS for peak detection and X¹³CMS for isotopologue grouping.[16]Versatile for various isotopic labeling studies and can detect natural isotope patterns.[16]The workflow can be complex for users not familiar with the XCMS environment.
MAVEN Open-source software for interactive processing of LC-MS-based metabolomics data.[17]User-friendly interface with visualization tools. Automatically detects and reports peak intensities for isotope-labeled metabolites.[17]Primarily focused on metabolomics, may not have specialized tools for halogen pattern recognition.
Vendor-Specific Software (e.g., Thermo Scientific™ Isotope Pattern Calculator, Agilent MassHunter)Integrated with the instrument's data acquisition software. Often have built-in tools for isotope pattern matching.May lack the advanced algorithms of specialized third-party software.

Expert Recommendation: For researchers specifically focused on the discovery of novel halogenated natural products, a specialized tool like MeHaloCoA offers significant advantages due to its automated and targeted approach.[13][14][15] For more general-purpose analysis, the tools provided by the instrument vendor are often a good starting point, supplemented by open-source platforms like MAVEN for enhanced data visualization and exploration.[17]

Logical Relationship for Isotope Pattern Analysis

The following diagram illustrates the logical steps involved in the software-assisted analysis of isotopic patterns.

data_analysis_logic RawData Raw LC-MS Data PeakDetection Peak Detection & Deconvolution RawData->PeakDetection IsotopeGrouping Isotope Peak Grouping PeakDetection->IsotopeGrouping RatioCalculation M:M+2:M+4 Ratio Calculation IsotopeGrouping->RatioCalculation PatternMatching Comparison to Theoretical Patterns RatioCalculation->PatternMatching CompoundID Putative Compound Identification PatternMatching->CompoundID

Caption: Logical workflow for software-based isotope pattern analysis.

Conclusion: A Path to Confident Identification

The analysis of bromine and chlorine substituted compounds by LC-MS is a powerful technique that, when executed with a deep understanding of the underlying principles and a systematic approach, yields highly reliable results. The key to success lies in the synergistic use of high-resolution mass spectrometry, robust and self-validating experimental protocols, and intelligent data analysis software. By carefully considering the comparisons and insights provided in this guide, researchers, scientists, and drug development professionals can navigate the complexities of halogenated compound analysis with greater confidence and accuracy.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical and Bioanalytical Chemistry. [Link]

  • Mass Spectrometry: Isotope Effect. JoVE. [Link]

  • DeltaMS: a tool to track isotopologues in GC- and LC-MS data. Metabolomics. [Link]

  • Chlorine - Bromine Combination Isotope Intensities. NIST. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]

  • Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]

  • LC-MS Data Processing with MAVEN: A Metabolomic Analysis and Visualization Engine. Methods in Molecular Biology. [Link]

  • Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]

  • Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. [Link]

  • LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

  • Mass spectrum of molecules with 1Br and 1Cl. YouTube. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate. [Link]

  • Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. ResearchGate. [Link]

  • Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites. [Link]

  • A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. H2Open Journal. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate. [Link]

  • The mass-spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. [Link]

Sources

13C NMR Analysis Guide: Methyl 5-amino-6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 13C NMR characteristics of Methyl 5-amino-6-bromo-2-chloronicotinate , a critical intermediate in the synthesis of SHP2 inhibitors and other kinase-targeting therapeutics.

This document is structured to serve as a comparative reference for analytical validation, distinguishing the target molecule from its regioisomers and precursors.

Executive Summary & Molecule Profile

Target Molecule: Methyl 5-amino-6-bromo-2-chloropyridine-3-carboxylate CAS Registry Number: 1820707-39-8 Molecular Formula: C7H6BrClN2O2 Molecular Weight: 265.49 g/mol

Structural Significance

This molecule features a highly substituted pyridine ring. The assignment of its carbon spectrum is non-trivial due to the presence of four quaternary aromatic carbons and only one aromatic proton (H4). Correct interpretation relies on understanding the Substituent Chemical Shift (SCS) effects of the ortho-bromo and meta-chloro groups relative to the pyridine nitrogen.

Comparative Data Analysis: Experimental vs. Predicted

The following table contrasts the expected chemical shifts of the target molecule against its direct precursor (Methyl 5-amino-2-chloronicotinate) to highlight the diagnostic shift caused by bromination at the C6 position.

Table 1: 13C NMR Shift Comparison (ppm)

Solvent: DMSO-d6 (Recommended due to solubility of amino-pyridines)

Carbon PositionAssignmentTarget: 5-Amino-6-Bromo (Predicted/Calc)*Precursor: 5-Amino-H6 (Experimental Analog)**Shift Effect (Δδ)Diagnostic Note
C=O Ester Carbonyl164.5 - 165.5 165.2~0.0Minimal effect from C6 substitution.
C2 C-Cl (Ortho to N)146.0 - 148.0 147.5< 1.0Deshielded by Cl and N; characteristic of 2-chloropyridines.
C5 C-NH2141.0 - 143.0 144.8-2.0 to -3.0Shielding effect from ortho-Br (Heavy Atom Effect).
C6 C-Br (Ipso) 132.0 - 136.0 138.5 (C-H) -4.0 to -6.0 PRIMARY DIAGNOSTIC: Ipso-Br causes an upfield shift relative to C-H.
C4 C-H (Aromatic) 124.0 - 126.0 122.1+2.0 to +4.0The only intense aromatic peak (CH). Deshielded by meta-Br.
C3 C-COOMe126.0 - 128.0 125.4+1.0 to +2.0Quaternary carbon; position confirmed by HMBC from H4.
OMe Methoxy52.5 - 53.0 52.8~0.0Standard methoxy shift.

*Predicted values based on ChemDraw/ACD Labs algorithms and incremental substituent effects for pyridines. **Based on literature data for Methyl 5-amino-2-chloronicotinate (CAS 886435-73-0).

Structural Validation Logic

Distinguishing the target from its regioisomers (e.g., the 6-amino-5-bromo isomer) is the most common analytical challenge. The following logic flow validates the correct substitution pattern.

Graphviz: Structural Assignment Workflow

NMR_Assignment Start Unknown Sample Spectrum Step1 Identify Protonated Carbon (C4) (DEPT-135 / HSQC) Start->Step1 Step2 Check C4 Chemical Shift (~125 ppm vs ~140 ppm) Step1->Step2 Branch1 Shift ~125 ppm (Para to NH2) Step2->Branch1 Observed Branch2 Shift >135 ppm (Ortho/Meta to NH2) Step2->Branch2 Regioisomer? Step3 HMBC Correlation from H4 Branch1->Step3 Check1 Correlation to C=O? Step3->Check1 Result Confirm Structure: 5-Amino-6-Bromo Check1->Result Yes (3-bond)

Caption: Logic flow for distinguishing the 5-amino-6-bromo isomer using 1D and 2D NMR data.

Key Mechanistic Insight: The C4 Proton

In the 5-amino-6-bromo isomer, the single aromatic proton (H4) is ortho to the electron-withdrawing ester group and ortho to the electron-donating amino group? No.

  • Structure Check:

    • C3: Ester

    • C4: H

    • C5: Amino (NH2)

    • C6: Bromo[1]

  • Electronic Environment: H4 is ortho to the Amino group. The Amino group is a strong electron donor (resonance), which shields the ortho and para positions.

  • Therefore: C4 should appear relatively upfield (shielded, ~120-126 ppm) compared to a proton in a localized electron-deficient pyridine (~140+ ppm).

  • Regioisomer Comparison: If the amine were at C6 and Bromine at C5, the H4 would be meta to the amine and ortho to the Bromine. The shielding effect would be diminished, leading to a different shift.

Experimental Protocol: High-Resolution Acquisition

To ensure publication-quality data for this halogenated heterocycle, follow this optimized protocol.

A. Sample Preparation[2][3]
  • Solvent: DMSO-d6 (99.9% D) is superior to CDCl3.

    • Reason: The 5-amino group often engages in H-bonding, leading to broadening in non-polar solvents. DMSO sharpens the exchangeable protons (if looking at 1H) and ensures full solubility of the polar ester/amine functionalities.

  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is required to detect the four quaternary carbons (C2, C3, C5, C6) within a reasonable timeframe.

B. Instrument Parameters (13C {1H} Decoupled)
  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Reason: Quaternary carbons (C2-Cl, C6-Br) have long T1 relaxation times. A short D1 will suppress their signals, making integration and detection difficult.

  • Pulse Angle: 30° (to facilitate faster repetition).

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for clear S/N > 10:1 on quaternary peaks.

C. Critical QC Check

Before finalizing the assignment, verify the C6-Br peak.

  • Observation: Look for a low-intensity peak around 132-136 ppm .

  • Validation: It should NOT show a correlation in the HSQC spectrum (confirming it is quaternary).

  • Differentiation: If this peak appears as a CH (in DEPT/HSQC), your bromination failed or occurred at the wrong position.

References

  • Chemical Structure & Identifiers: Methyl 5-amino-6-bromo-2-chloronicotinate (CAS 1820707-39-8).[1] PubChem Compound Summary. [Link]

  • NMR Prediction Methodologies:ChemDraw Professional 13C NMR Prediction Algorithms (PerkinElmer).
  • General Pyridine Shift Data:Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.

Sources

A Comparative Guide to Identifying Common Impurities in the Synthesis of Methyl 5-amino-6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules destined for pharmaceutical applications, the identification and control of impurities are of paramount importance. Even minute quantities of unintended chemical entities can have significant impacts on the safety, efficacy, and stability of an active pharmaceutical ingredient (API). Methyl 5-amino-6-bromo-2-chloronicotinate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of various drug candidates. Its intricate structure, featuring multiple reactive sites, presents a considerable challenge in maintaining purity throughout its synthesis.

This guide provides an in-depth analysis of the common impurities that can arise during a plausible synthetic route to methyl 5-amino-6-bromo-2-chloronicotinate. We will explore the mechanistic origins of these impurities, offer a comparative overview of analytical methods for their detection, and provide detailed experimental protocols. This document is intended to serve as a practical resource for researchers in process development and quality control, enabling them to anticipate, identify, and mitigate the formation of impurities, thereby ensuring the integrity of their final products.

The Synthetic Landscape: A Plausible Route and Its Impurity Hotspots

While multiple synthetic strategies can be envisioned for the preparation of methyl 5-amino-6-bromo-2-chloronicotinate, a common and logical approach involves a multi-step sequence starting from a simpler nicotinic acid derivative. A plausible pathway is outlined below, which will serve as the framework for our discussion on impurity formation.

Synthetic_Pathway cluster_0 Core Synthesis Steps cluster_1 Potential Impurity Generation A Methyl 2-chloro-5-nitronicotinate B Methyl 5-amino-2-chloronicotinate A->B Reduction C Methyl 5-amino-6-bromo-2-chloronicotinate (Target Molecule) B->C Bromination I1 Impurity 1: Starting Material B->I1 Incomplete Reaction I2 Impurity 2: Over-brominated Product C->I2 Side Reaction I3 Impurity 3: Isomeric Product C->I3 Side Reaction I4 Impurity 4: Hydrolyzed Product C->I4 Degradation HPLC_Workflow A Sample Preparation (Dissolve in Diluent) B HPLC System Setup (Column, Mobile Phase, etc.) A->B C Injection of Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Data Analysis (Peak Integration, Purity Calculation) E->F

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 5-amino-6-bromo-2-chloronicotinate (CAS No. 1820707-39-8). As a halogenated aminopyridine derivative, this compound requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Hazard Identification and Immediate Safety Precautions

Methyl 5-amino-6-bromo-2-chloronicotinate is a halogenated organic compound that presents multiple hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as Methyl 6-amino-5-bromonicotinate and other halogenated pyridines, allow for a reliable hazard assessment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Causality of Hazards: The presence of bromine and chlorine atoms on the pyridine ring, combined with the amino group, contributes to its reactivity and irritant properties. Halogenated aromatic compounds can be readily absorbed and may pose systemic toxicity risks. Therefore, minimizing exposure through engineering controls and appropriate Personal Protective Equipment (PPE) is paramount.

Immediate Safety Measures:

  • Engineering Controls: Always handle Methyl 5-amino-6-bromo-2-chloronicotinate inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection.[4]

    • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[4]

    • Body Protection: A flame-resistant lab coat is required.[4]

    • Respiratory Protection: If handling outside a fume hood is unavoidable, a certified respirator is mandatory.[2][4]

Hazard Summary Table

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity центрWarning Harmful if swallowed, in contact with skin, or if inhaled.[2][5]
Skin Irritation центрWarning Causes skin irritation.[1][3][6]
Eye Irritation центрWarning Causes serious eye irritation.[1][3]
Respiratory Irritation центрWarning May cause respiratory irritation.[1][3]
Disposal Workflow and Decision Making

The proper disposal of this compound hinges on a clear, logical workflow that begins the moment waste is generated. The following diagram illustrates the decision-making process from handling to final disposal.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node Start Handling/Use of Methyl 5-amino-6-bromo-2-chloronicotinate PPE Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) Start->PPE Before work begins GenerateWaste Step 2: Waste Generation PPE->GenerateWaste During experiment Segregate Step 3: Segregate as HALOGENATED ORGANIC WASTE GenerateWaste->Segregate Yes Spill Spill Occurs GenerateWaste->Spill Accident Container Step 4: Use Designated, Compatible Waste Container Segregate->Container Label Step 5: Label Container Accurately 'Waste Methyl 5-amino-6-bromo-2-chloronicotinate' Container->Label Store Step 6: Store in Satellite Accumulation Area (SAA) Label->Store EHS Step 7: Arrange Pickup by Environmental Health & Safety (EHS) Store->EHS SpillResponse Follow Spill Management Protocol Spill->SpillResponse SpillResponse->Segregate Collect spill debris

Caption: Disposal workflow for Methyl 5-amino-6-bromo-2-chloronicotinate.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing Methyl 5-amino-6-bromo-2-chloronicotinate are handled safely and in accordance with standard hazardous waste management practices.

1. Waste Segregation (The Critical Step):

  • Rationale: This compound contains both bromine and chlorine. Halogenated organic wastes require specific high-temperature incineration for disposal to prevent the formation of toxic byproducts like dioxins and furans. They must never be mixed with non-halogenated organic waste.
  • Procedure: Designate a specific waste container exclusively for "Halogenated Organic Waste".[7][8] This includes the solid compound, any solutions containing it, and contaminated materials like weigh boats or pipette tips.

2. Container Selection and Management:

  • Rationale: The container must be compatible with the chemical to prevent degradation and leaks. A tightly sealing cap is essential to prevent the release of vapors.
  • Procedure:
  • Select a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a threaded, screw-on cap.[7]
  • Keep the container closed at all times except when actively adding waste.[7]
  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

3. Labeling:

  • Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers. Ambiguous labels can lead to dangerous chemical mixing.
  • Procedure:
  • Label the waste container before adding the first drop of waste.[7]
  • The label must clearly state "Waste: Methyl 5-amino-6-bromo-2-chloronicotinate". Do not use abbreviations or chemical formulas.[7]
  • If mixing with other halogenated solvents, list all components on the label or an attached waste manifest.[8]

4. Storage:

  • Rationale: Waste must be stored safely in a designated area to prevent accidents and ensure it is ready for collection.
  • Procedure:
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
  • Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
  • Avoid excessive accumulation. Arrange for regular waste removal by your institution's Environmental Health and Safety (EHS) department.[7]

5. Final Disposal:

  • Rationale: Final disposal must be handled by trained professionals at a licensed facility.
  • Procedure: Contact your institution's EHS department to schedule a pickup for your properly segregated, labeled, and sealed container of halogenated waste.[1][2] Follow all institutional guidelines for waste manifest documentation.
Spill Management and Decontamination

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

Small Spills (Solid):

  • Evacuate and Secure: Alert others in the area. Ensure the area is well-ventilated (fume hood).

  • Don PPE: Wear the full PPE described in Section 1.

  • Contain and Collect: Gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[9] Carefully sweep the material into a designated waste container.

  • Dispose: The collected spill debris must be disposed of as halogenated organic waste.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.

Decontamination of Glassware and Equipment:

  • Procedure: Rinse contaminated glassware and equipment with a small amount of an appropriate organic solvent (e.g., acetone or ethanol). The first rinse (rinsate) is considered hazardous and must be collected and disposed of as halogenated organic waste. Subsequent rinses can be managed according to standard laboratory procedures. After rinsing, wash thoroughly with soap and water.[10]

By adhering to this guide, you can ensure the safe handling and compliant disposal of Methyl 5-amino-6-bromo-2-chloronicotinate, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: Methyl 6-amino-5-bromonicotinate.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Methyl 6-amino-5-bromonicotinate.
  • PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 5-Bromo-2-chloronicotinic acid.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information.
  • University of Alaska Fairbanks. (n.d.). Laboratory Decommissioning Checklist.
  • BASF. (2026, February 10). Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.